molecular formula C20H20BrN3O B11275981 2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline

2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline

Cat. No.: B11275981
M. Wt: 398.3 g/mol
InChI Key: YVXYLUDPUPAWHF-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline is a chemical compound with a complex structure, featuring a quinoxaline core substituted with an azepane ring and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The azepane ring and bromophenoxy group are then introduced through a series of reactions. Common reagents used in these reactions include bromine, phenol derivatives, and azepane. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction can yield fully saturated compounds.

Scientific Research Applications

2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and bromophenoxy group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)-3-(4-chlorophenoxy)quinoxaline
  • 2-(Azepan-1-yl)-3-(4-fluorophenoxy)quinoxaline
  • 2-(Azepan-1-yl)-3-(4-methylphenoxy)quinoxaline

Uniqueness

2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C20H20BrN3O

Molecular Weight

398.3 g/mol

IUPAC Name

2-(azepan-1-yl)-3-(4-bromophenoxy)quinoxaline

InChI

InChI=1S/C20H20BrN3O/c21-15-9-11-16(12-10-15)25-20-19(24-13-5-1-2-6-14-24)22-17-7-3-4-8-18(17)23-20/h3-4,7-12H,1-2,5-6,13-14H2

InChI Key

YVXYLUDPUPAWHF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Br

Origin of Product

United States

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